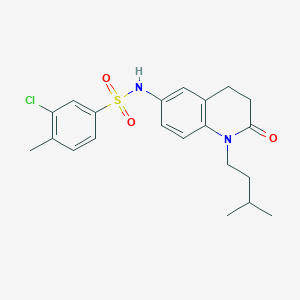

![molecular formula C20H23N7O3 B2670151 ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate CAS No. 920262-90-4](/img/structure/B2670151.png)

ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate” is a complex organic molecule that belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . It contains a triazole-pyrimidine hybrid structure .

Synthesis Analysis

The synthesis of similar triazole–quinazolinone conjugates has been described in the literature . The process involves the reaction of ethyl 4-oxo-3-(prop-2-ynyl)-3,4-dihydroquinazoline-2-carboxylate and phenyl azide/substituted phenyl azides employing Cu (i) catalysed Huisgen 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and APT . These techniques provide detailed information about the atomic connectivity and electronic structure of the molecule.Chemical Reactions Analysis

Triazole compounds, including those with a pyrimidine moiety, are known to exhibit a wide range of chemical reactivity. They can undergo various reactions, such as condensation reactions, and can act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including FT-IR, UV-visible spectroscopy, and HRMS . These techniques provide information about the compound’s functional groups, electronic transitions, and exact mass, respectively.Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Agents

Compounds with structural similarities, including 1,2,4-triazolo[1,5-alpha]pyrimidines and derivatives with piperazine moieties, have been synthesized and evaluated for their antihypertensive activity. For example, certain triazolopyrimidines have shown promising antihypertensive effects in both in vitro and in vivo studies, suggesting potential applications in the development of new antihypertensive drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antimicrobial Applications

Research on 1,2,4-triazole derivatives, including those with piperazine and pyrimidinyl components, indicates that these compounds possess antimicrobial properties. The synthesis of novel triazole compounds and their subsequent testing against various microorganisms have shown that some of these derivatives exhibit good to moderate antimicrobial activities, suggesting their potential use in combating bacterial and fungal infections (Bektaş et al., 2007).

Antagonist Activity in Neuropharmacology

Triazolopyrimidines, especially those modified with piperazine groups, have been studied for their potential antagonist activity against certain neurotransmitter receptors, such as 5-HT2 (serotonin) receptors. This research is indicative of the possible application of these compounds in the development of therapies for neurological disorders, including depression, anxiety, and schizophrenia (Watanabe et al., 1992).

Enzymatic Activity Enhancement

The synthesis and cyclization reactions of pyrazolopyrimidinyl keto-esters have been explored, with findings suggesting that these compounds can significantly enhance the reactivity of certain enzymes, such as cellobiase. This enhancement of enzymatic activity could have implications for biotechnological applications, including biofuel production and the pharmaceutical industry (Abd & Awas, 2008).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the search results, triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3/c1-2-30-17(29)9-8-16(28)25-10-12-26(13-11-25)19-18-20(22-14-21-19)27(24-23-18)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTALVPNONNAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670068.png)

![1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2670073.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2670076.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide](/img/structure/B2670077.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2670080.png)

![N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride](/img/structure/B2670081.png)

![(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2670083.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2670090.png)